molecular formula C11H15NO5 B12963778 3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol

3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol

Cat. No.: B12963778
M. Wt: 241.24 g/mol
InChI Key: WAHICPQGXVDAOO-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers This compound is characterized by the presence of a nitro group, a methoxymethoxy group, and a propanol chain attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol typically involves the following steps:

    Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Propanol Chain Addition: The propanol chain is added through a Grignard reaction, where a suitable Grignard reagent reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propanoic acid.

    Reduction: Formation of 3-(4-(Methoxymethoxy)-3-aminophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanols depending on the substituent introduced.

Scientific Research Applications

3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propan-1-ol: Lacks the nitro and methoxymethoxy groups, resulting in different chemical and biological properties.

    3-(4-(Trifluoromethyl)benzyl)oxyphenyl)propan-1-ol:

Uniqueness

3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and methoxymethoxy groups allows for diverse chemical transformations and interactions with biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

3-[4-(methoxymethoxy)-3-nitrophenyl]propan-1-ol

InChI

InChI=1S/C11H15NO5/c1-16-8-17-11-5-4-9(3-2-6-13)7-10(11)12(14)15/h4-5,7,13H,2-3,6,8H2,1H3

InChI Key

WAHICPQGXVDAOO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)CCCO)[N+](=O)[O-]

Origin of Product

United States

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